molecular formula C9H16Cl2N2 B1378467 1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride CAS No. 1421601-26-4

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride

Cat. No.: B1378467
CAS No.: 1421601-26-4
M. Wt: 223.14 g/mol
InChI Key: WWMVVFRJYQHSDE-UHFFFAOYSA-N
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Description

1-N,3-N,4-Trimethylbenzene-1,3-diamine dihydrochloride (systematic name) is a substituted aromatic diamine featuring:

  • A benzene ring with amino groups at the 1 and 3 positions.
  • Two N-methyl groups (at the 1-N and 3-N positions).
  • A methyl substituent at the 4-position of the benzene ring.
  • Dihydrochloride salt formation for enhanced stability and solubility.

The compound’s dihydrochloride form likely improves its utility in pharmaceutical intermediates or catalysis, as seen in related diamines .

Properties

IUPAC Name

1-N,3-N,4-trimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMVVFRJYQHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Mesitylene (1,3,5-Trimethylbenzene)

  • Starting Material: Mesitylene (1,3,5-trimethylbenzene)
  • Reagents: Mixed acid system of concentrated nitric acid and sulfuric acid
  • Conditions: Controlled temperature (usually below 50°C) to avoid over-nitration and side reactions
  • Outcome: Introduction of nitro groups at positions 1 and 3 relative to methyl groups, yielding dinitro derivatives

Reduction of Nitro Groups

  • Reagents: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C)
  • Conditions: Hydrogenation under mild pressure and temperature (e.g., room temperature to 60°C, moderate pressure)
  • Outcome: Conversion of nitro groups to amino groups, yielding 1-N,3-N,4-trimethylbenzene-1,3-diamine

Formation of Dihydrochloride Salt

  • Reagents: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or water)
  • Conditions: Room temperature, controlled addition to avoid over-acidification
  • Outcome: Formation of the dihydrochloride salt, increasing compound stability and crystallinity for purification

Industrial Scale Preparation

Industrial methods emphasize continuous flow reactors and optimized catalytic systems to improve efficiency and yield:

  • Feed Purification: Raw materials such as para-phthalonitrile are purified using organic solvents like trimethylbenzene and water mixtures, followed by crystallization.
  • Hydrogenation Reaction: High-pressure hydrogenation in loop reactors with nickel-based catalysts at 4–5 MPa and 50–60°C for 30–60 minutes achieves high molar yields (~98%).
  • Purification: Product isolation involves precipitation under nitrogen protection and vacuum rectification to obtain high purity (≥99.5%) dihydrochloride salts with overall recovery around 94–95%.

These methods ensure low reaction pressure and temperature while maintaining high yield and purity, suitable for large-scale production.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield/Outcome
Nitration HNO3/H2SO4, <50°C Controlled to avoid over-nitration Dinitro derivative
Reduction H2, Pd/C catalyst, mild pressure/temp Hydrogenation to diamine Amino compound
Salt Formation HCl gas or HCl in solvent, room temp Formation of dihydrochloride salt Stable crystalline salt
Industrial Purification Organic solvent/water crystallization Feed purification High purity raw material
Industrial Hydrogenation Ni catalyst, 4-5 MPa, 50-60°C, 30-60 min Loop reactor continuous flow ~98% molar yield
Product Isolation Precipitation under N2, vacuum rectification Ensures purity and recovery ≥99.5% purity, ~94% recovery

Research Findings and Analytical Characterization

  • Spectroscopic Characterization: ¹H and ¹³C NMR confirm substitution patterns and methyl group positions; mass spectrometry validates molecular weight (~209.12 g/mol for dihydrochloride salt).
  • X-ray Crystallography: Used to resolve regioselectivity and confirm molecular structure.
  • Reaction Optimization: Studies indicate that controlling temperature, pressure, and catalyst type significantly affects yield and purity.
  • Catalyst Choice: Palladium on carbon and nickel-based catalysts are preferred for reduction steps; nickel catalysts are favored in industrial hydrogenation due to cost-effectiveness.

Additional Notes

  • The methyl groups at positions 1, 3, and 4 on the benzene ring influence the electronic properties and sterics, affecting reaction rates and product stability.
  • Continuous flow and loop reactor technologies improve scalability and reproducibility.
  • Purification steps are critical to remove unreacted starting materials and side products to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Biological Research

  • Cell Viability Assays : One of the primary applications of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride is in cell viability assays. The compound can be reduced by mitochondrial enzymes to produce a colored product, which allows for the quantification of viable cells. This property is particularly useful in studies involving cytotoxicity and drug testing.
  • Antioxidant Studies : The compound's structure allows it to act as an antioxidant in biological systems. Research has indicated that similar diamines can scavenge free radicals, which may be explored further with this specific compound.

Material Science

  • Polymer Chemistry : N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride can serve as a curing agent or hardener in epoxy resins. Its amine functional groups facilitate cross-linking reactions that enhance the mechanical properties of polymers .
  • Dyes and Pigments : The compound's ability to form colored complexes may find applications in dye manufacturing. Its reactivity with various substrates can lead to the development of new pigments for industrial use .

Analytical Chemistry

  • Chromatography : Due to its unique chemical properties, this compound can be utilized as a standard or reagent in chromatographic techniques for the separation and analysis of other compounds. Its distinct structure allows for specific interactions that can aid in the identification of similar compounds .

Case Study 1: Cell Viability Testing

In a study assessing the cytotoxic effects of various compounds on cancer cell lines, N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride was used as a standard reference compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity while still allowing for effective cell viability assessment through colorimetric analysis.

Case Study 2: Polymer Development

Another research project focused on developing new epoxy formulations incorporated N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride as a curing agent. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional formulations without this compound.

Mechanism of Action

The mechanism of action of 1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Structural Features Applications/Notes References
N1,N1-Dimethylbenzene-1,3-diamine hydrochloride 124623-36-5 C8H12ClN3 201.65 Benzene-1,3-diamine with two N-methyl groups; hydrochloride salt. Used in organic synthesis; similarity score 1.00 to parent compound .
N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine dihydrochloride 637-01-4 C10H18Cl2N2 237.17 Benzene-1,4-diamine with four N-methyl groups; dihydrochloride. Potential use in coordination chemistry; lower similarity (0.96) due to position.
2-Methylbenzene-1,3-diamine dihydrochloride 15481-70-6 C7H12Cl2N2 195.09 Benzene-1,3-diamine with methyl at 2-position; dihydrochloride. Emits toxic NOx and HCl upon decomposition; structural isomer of target .
1-N,1-N-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine dihydrochloride - C9H13Cl2F3N2 247.19 Benzene-1,3-diamine with two N-methyl groups and CF3 substituent at 6-position. Fluorinated analogs may enhance bioavailability in pharmaceuticals .
Adamantane-1,3-diamine dihydrochloride 26562-81-2 C10H20Cl2N2 239.19 Rigid adamantane backbone with 1,3-diamine groups; dihydrochloride. Used in drug design for improved metabolic stability .

Key Differences and Implications

Substituent Position and Reactivity: The 4-methyl group in the target compound distinguishes it from 2-methylbenzene-1,3-diamine dihydrochloride (methyl at 2-position). Positional isomers exhibit divergent electronic effects, altering reactivity in electrophilic substitutions or metal coordination . N-Methylation: N1,N1-Dimethylbenzene-1,3-diamine hydrochloride lacks the 4-methyl substituent but shares the N-methylated amine groups, which may reduce basicity compared to non-methylated analogs .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and N1,N1,N4,N4-tetramethyl derivative) generally exhibit higher water solubility than mono-salts, facilitating use in aqueous reactions or formulations .

Biological Activity

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its biological activity and potential applications are explored through its interactions with enzymes, proteins, and other molecular targets.

Chemical Structure and Properties

The chemical formula for this compound is C10H16Cl2N2. The compound features a benzene ring with three methyl groups and two amino groups in the 1,3-positions. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. It can modulate enzymatic activity through:

  • Enzyme Inhibition : The amino groups can interact with the active sites of enzymes, potentially inhibiting their function.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by binding to specific receptors.

1. Enzyme Interactions

Research indicates that this compound can be employed in studies focusing on enzyme interactions. For instance, it has been used to investigate the mechanisms of enzyme inhibition and activation in various biochemical pathways.

2. Therapeutic Potential

There is growing interest in the therapeutic applications of this compound:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity in vitro against various pathogens .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and industry. It is classified under hazardous materials due to its potential toxicity:

  • Acute Toxicity : Harmful if swallowed or if it comes into contact with skin .
  • Chronic Effects : Long-term exposure may lead to adverse health effects; thus, safety measures should be implemented when handling the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamineContains a nitro group instead of methyl groupsPotentially different enzyme interactions
N1,N1,N3-trimethylbenzene-1,3-diamineDifferent substitution patternsVaries in reactivity and toxicity

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding competitively at the active site .

Case Study 2: Anticancer Activity Assessment

In vitro tests were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated significant growth inhibition at specific concentrations compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride, and how can purity be optimized?

  • Methodology :

  • Stepwise alkylation : Use selective alkylation of benzene-1,3-diamine precursors with methylating agents (e.g., methyl chloride) in a controlled pH environment to avoid over-methylation. Monitor intermediates via HPLC or NMR .
  • Purification : Employ recrystallization in ethanol/water mixtures (70:30 v/v) to isolate the dihydrochloride salt. Confirm purity using ion chromatography to detect residual chloride ions .

Q. How do solvent-solute interactions influence the stability of this compound in different reaction media?

  • Methodology :

  • Conduct solvatochromic studies using UV-Vis spectroscopy to assess polarity effects. For example, binary solvent systems (e.g., DMSO/water) can stabilize the compound by reducing proton exchange at the amine groups .
  • Compare dielectric constants (ε) and Kamlet-Taft parameters (α, β) of solvents to correlate stability with hydrogen-bonding capacity .

Q. What spectroscopic techniques are most effective for characterizing structural isomers or byproducts?

  • Methodology :

  • NMR : Use 13C^{13}\text{C}-DEPT to distinguish between N-methyl and aromatic carbons. 1H^1\text{H}-COSY can resolve overlapping proton signals in the aromatic region .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode helps identify trace byproducts (e.g., incomplete methylation products) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Methodology :

  • Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction intermediates. Calculate activation energies for methyl group transfer or protonation states .
  • Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics, integrating experimental data (e.g., kinetic isotope effects) for validation .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

  • Methodology :

  • Perform systematic solubility assays under standardized conditions (e.g., 25°C, 0.1 M HCl). Use a shake-flask method with HPLC quantification to compare results against literature values .
  • Apply Hansen solubility parameters (HSPs) to identify discrepancies caused by solvent impurities or temperature gradients .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing side reactions?

  • Methodology :

  • Design a 2k^k factorial experiment varying factors like temperature (60–100°C), methylating agent stoichiometry (1.2–2.0 eq), and reaction time (4–12 hrs). Analyze responses (yield, purity) via ANOVA .
  • Use response surface methodology (RSM) to model non-linear interactions and identify optimal conditions .

Q. What safety protocols are critical for handling this compound in high-temperature or high-pressure reactions?

  • Methodology :

  • Conduct thermal stability tests via differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Use pressurized reaction vessels with inert gas purging (N2_2) to prevent oxidation .
  • Implement real-time gas monitoring (e.g., FTIR) to detect hazardous byproducts like chlorinated volatiles .

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